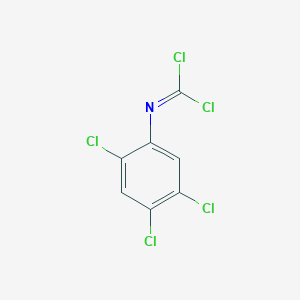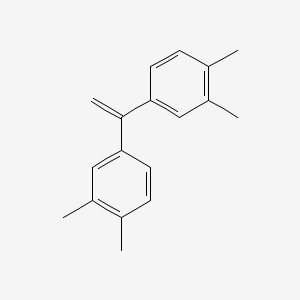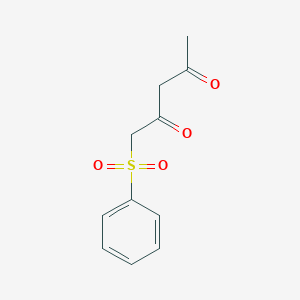
1-(Phenylsulfonyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)pentane-2,4-dione is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane-2,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pentane-2,4-dione with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the diketone.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Solvent selection and reaction optimization are crucial for maximizing product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylsulfonyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The diketone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the diketone under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diketone derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diketone moiety can participate in keto-enol tautomerism, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Pentane-2,4-dione: Lacks the phenylsulfonyl group, making it less reactive in certain contexts.
Phenylsulfonylacetone: Similar structure but with a different carbon backbone.
Acetylacetone: A simpler diketone without the sulfonyl group.
Uniqueness: 1-(Phenylsulfonyl)pentane-2,4-dione is unique due to the presence of both the phenylsulfonyl and diketone groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
6338-86-9 |
|---|---|
Fórmula molecular |
C11H12O4S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H12O4S/c1-9(12)7-10(13)8-16(14,15)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |
Clave InChI |
LNUFRWSIOWEPJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
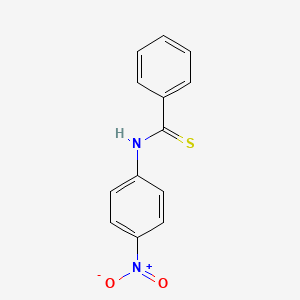
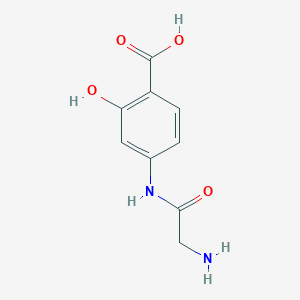

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
